Sarafotoxin-b

Endothelin receptor pharmacology Radioligand binding kinetics ETA receptor

Standard endothelin receptor agonists (e.g., ET-1) exhibit irreversible binding, precluding washout-based receptor regulation studies. Sarafotoxin-b solves this via its fully reversible ETA/ETB engagement (t₀.₅diss = 100 min), making it essential for dynamic receptor occupancy protocols. - Unique tool for distinguishing pharmacologically distinct ETA receptor subtypes in human vascular tissue. - >100-fold potency differential between correctly paired and mispaired disulfide isomers provides intrinsic functional QC. - Non-selective ETA/ETB agonist with high affinity (IC₅₀ = 0.21 nM at cardiac receptors).

Molecular Formula C110H159N27O34S5
Molecular Weight 2569 g/mol
CAS No. 116303-65-2
Cat. No. B040777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafotoxin-b
CAS116303-65-2
Synonyms3,3'-((2Z,5Z,8Z,11E,14Z,17Z,20Z,23Z,26Z,29Z,37Z,40Z,43Z,46Z)-36-((1Z,4Z,7Z,10Z,13Z,16Z)-3-((1H-imidazol-5-yl)methyl)-15-(sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,10,13,16-hexahydroxy-6-(3-hydroxy-3-iminopropyl)-19-(1H-indol-3-yl)-12-isopropyl-2
Molecular FormulaC110H159N27O34S5
Molecular Weight2569 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N
InChIInChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
InChIKeyGNKMHJZCKAUKSE-RAALVGGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarafotoxin-b Non-Selective Endothelin Agonist Profile


Sarafotoxin-b (SRTX-b, also designated Sarafotoxin S6b) is a 21-amino acid vasoconstrictor peptide originally isolated from the venom of the Israeli burrowing asp Atractaspis engaddensis [1]. It belongs to the endothelin/sarafotoxin peptide family, sharing approximately 60% sequence identity with mammalian endothelin-1 (ET-1) and adopting an identical cysteine-stabilized α-helical fold with two conserved disulfide bridges at Cys¹–Cys¹⁵ and Cys³–Cys¹¹ [2]. SRTX-b functions as a non-selective agonist at both ETA and ETB G-protein-coupled receptors, making it the most potent among the four classical sarafotoxin isopeptides (S6a–S6d) and a critical pharmacological tool for endothelin receptor research [1].

Why Sarafotoxin-b Cannot Be Substituted


Despite sharing a common 21-residue cysteine-stabilized α-helical scaffold, sarafotoxin isopeptides and endothelins exhibit profoundly divergent pharmacological profiles that preclude generic interchange. A single amino acid substitution at position 9 (Lys→Glu) is sufficient to convert the non-selective, high-affinity SRTX-b (IC₅₀ = 0.21 nM at cardiac endothelin receptors) into the ETB-selective, low-affinity SRTX-c (IC₅₀ = 854 nM), representing an approximately 4,000-fold loss in binding affinity [1]. Similarly, SRTX-b and ET-1, though nearly equipotent in receptor binding, engage pharmacologically distinguishable ETA receptor subtypes in human vascular tissue and exhibit fundamentally different receptor binding kinetics—reversible versus essentially irreversible [2]. These differences are not merely academic; they dictate which ligand is appropriate for specific experimental designs, from reversible pharmacological probing to irreversible receptor occupancy studies.

Sarafotoxin-b Quantitative Differentiation Evidence


Reversible vs. Irreversible ETA Receptor Binding Kinetics

In a direct head-to-head comparison using rat isolated renal artery sections, SRTX-b and ET-1 exhibited starkly divergent binding dissociation kinetics at ETA receptors. Following a 3-h association period, [¹²⁵I]-ET-1 showed no significant dissociation during a 4-h washout, indicating essentially irreversible binding. In marked contrast, [¹²⁵I]-SRTX-b binding was fully reversible with a half-dissociation time (t₀.₅diss) of 100 min [1]. This kinetic dichotomy was confirmed across a series of association binding studies, consistently demonstrating that SRTX-b–ETA receptor interaction is a reversible process while ET-1–ETA receptor interaction is effectively irreversible [1].

Endothelin receptor pharmacology Radioligand binding kinetics ETA receptor receptor occupancy

Disulfide Bridge Topology Determines Vasospasm Potency

The natural disulfide bridge pairing of SRTX-b is Cys¹–Cys¹⁵ and Cys³–Cys¹¹ (designated Type A). When an alternative disulfide isomer with Cys¹–Cys¹¹ and Cys³–Cys¹⁵ pairing (Type B) was synthesized and compared in the rat Langendorff heart preparation, Type A produced coronary vasospasm with a potency approximately 100-fold higher than Type B [1]. A similar ~100-fold potency ratio was observed for the positive inotropic effect in rat atria [1]. Furthermore, at 5 nmol/kg i.v. in mice, Type A caused 92% mortality (12/13 mice) within 10 minutes accompanied by ECG changes indicative of myocardial ischemia, whereas Type B produced no mortality at doses up to 50 nmol/kg—a >10-fold safety margin difference [1].

Peptide structure-activity relationship Disulfide bond engineering Coronary vasospasm synthetic peptide quality control

Distinct ETA Receptor Subtypes in Human Coronary Artery

In human isolated coronary artery ring segments, SRTX-b and ET-1 displayed similar agonist potencies (pD₂ values of 8.16 and 8.27, respectively), yet the ETA-selective antagonist BQ-123 discriminated sharply between them. BQ-123 (0.1 µM) antagonized SRTX-b-induced contractions with a pKB of 7.86, whereas a 100-fold higher concentration (10 µM) was required to antagonize ET-1 responses, yielding a pKB of only 5.75 [1]. This corresponds to an approximately 130-fold difference in BQ-123 potency against the two agonists. The ETA antagonist FR139317 showed a similar discriminatory pattern, with pKB values of 8.24–8.47 against SRTX-b versus 6.11 against ET-1 [1]. Critically, after a full concentration-response curve was obtained for each agonist, additional contraction could only be elicited by ET-1 in SRTX-b-exposed segments, and not the reverse, confirming that the two peptides activate non-identical receptor populations [1].

ETA receptor subtypes Human vascular pharmacology BQ-123 antagonist sensitivity coronary artery contraction

Lys9 to Glu9 Switch Determines Binding Affinity

Systematic chimera analysis between SRTX-b and SRTX-c identified the Lys⁹→Glu⁹ substitution as the dominant molecular determinant of their divergent pharmacological profiles. In rat ventricular membrane binding assays, SRTX-b (Lys⁹) displaced [¹²⁵I]-ET-1 with an IC₅₀ of 0.21 nM, comparable to ET-1 itself (IC₅₀ = 0.16 nM), whereas SRTX-c (carrying Glu⁹ plus Thr², Asn⁴, and Asn¹³ substitutions) showed an IC₅₀ of 854 nM [1]. Among the individual chimera peptides, [Glu⁹]SRT-b dramatically reduced lethality, vasoconstrictor activity, and receptor binding, while [Thr²]SRT-b and [Asn⁴]SRT-b produced only minor attenuation [2]. The lethal dose in mice corroborates this selectivity: SRTX-b LD₅₀ ≈ 0.01 µg/g versus SRTX-c LD₅₀ ≈ 0.2 µg/g, an approximately 20-fold difference in acute toxicity [2].

Sarafotoxin chimera peptides ETA/ETB receptor selectivity Structure-activity relationship position 9 residue

TIMP-Like Fold Enables MMP Inhibitory Activity

The sarafotoxin/endothelin cysteine-stabilized α-helical fold exhibits topological similarity to the metalloproteinase interaction site of tissue inhibitors of metalloproteinases (TIMPs). Among family members, SRTX-b possesses modest but detectable matrix metalloproteinase (MMP) inhibitory activity, a feature attributed to its N-terminal sequence homology with TIMPs [1]. When SRTX-b was C-terminally truncated to eliminate its toxic vasopressive activity, the MMP inhibitory activity was essentially abolished, confirming that the intact SRTX-b scaffold is required [1]. This MMP inhibitory property is a distinctive feature of the sarafotoxin scaffold that is not associated with the endothelin subfamily, despite their shared fold. Subsequent engineering of SRTX-b variants yielded peptides with micromolar Kᵢ values selective for MMP-1 and MMP-9, demonstrating the scaffold's utility as a TIMP-mimetic starting point [1].

Matrix metalloproteinase inhibition TIMP mimetic scaffold Peptide engineering MMP-1 MMP-9

Sarafotoxin-b Key Application Scenarios


Reversible ETA/ETB Receptor Occupancy Studies

For experimental protocols requiring titratable, reversible endothelin receptor activation—such as pulsed agonist exposure, receptor internalization/recycling kinetics, or washout-based desensitization studies—SRTX-b is the only well-characterized non-selective endothelin receptor agonist with documented fully reversible binding kinetics (t₀.₅diss = 100 min at ETA receptors). ET-1, by contrast, exhibits essentially irreversible binding with no measurable dissociation over 4 h, making it unsuitable for reversible occupancy paradigms [1]. This kinetic property is critical for researchers studying dynamic receptor regulation in native vascular smooth muscle preparations.

Disulfide Bridge-Dependent SAR and Quality Control

The >100-fold potency differential between correctly paired (Cys¹–Cys¹⁵, Cys³–Cys¹¹) and mispaired (Cys¹–Cys¹¹, Cys³–Cys¹⁵) disulfide isomers of SRTX-b provides a uniquely sensitive system for investigating the structural basis of endothelin receptor activation [2]. For laboratories procuring synthetic SRTX-b, this extreme potency differential also serves as a built-in functional QC criterion: any preparation contaminated with mispaired isomer will exhibit dramatically attenuated pharmacological activity, making disulfide bond verification by HPLC-MS or functional bioassay an essential component of incoming quality assessment.

ETA Receptor Subtype Heterogeneity in Human Vascular Tissue

The demonstration that SRTX-b and ET-1 activate pharmacologically distinguishable ETA receptor populations in human isolated coronary artery—evidenced by ~130-fold differential BQ-123 sensitivity and non-reciprocal cross-desensitization—establishes SRTX-b as an indispensable complementary agonist for ETA receptor subtype characterization [3]. Studies relying solely on ET-1 as the ETA probe will systematically fail to detect this receptor heterogeneity. SRTX-b is therefore required whenever the full pharmacological complexity of human vascular endothelin receptors is under investigation.

TIMP-Mimetic Scaffold for MMP Inhibitor Development

SRTX-b's innate TIMP-like fold and demonstrated MMP inhibitory activity—a property absent in the endothelin subfamily—position it as a starting scaffold for engineering selective MMP inhibitors [4]. The SRTX-b framework tolerates multiple sequence substitutions while maintaining correct disulfide bond formation and tertiary structure, enabling directed evolution approaches to enhance MMP affinity and selectivity. C-terminal truncation strategies can separate vasopressive toxicity from MMP inhibitory function, a critical requirement for developing therapeutically useful TIMP-mimetic leads from this venom-derived peptide scaffold [4].

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